molecular formula C19H11F4N5O B2891923 5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 1020252-41-8

5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Cat. No. B2891923
CAS RN: 1020252-41-8
M. Wt: 401.325
InChI Key: UNPHLLKDPSXWGW-OXKZZOIYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of fluorophenyl and trifluoromethyl groups suggest that this compound could have interesting properties, as fluorine atoms are often used in medicinal chemistry to modulate the biological activity of compounds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure. The presence of the imino and oxo groups suggest that it could participate in a variety of reactions, including redox reactions and various types of condensation reactions .

Scientific Research Applications

Pharmaceutical Research

This compound’s structure hints at potential activity in the central nervous system due to the presence of a pyrimidine ring, which is often seen in drugs targeting CNS disorders. It could be explored as a modulator of the sigma-1 receptor, which is implicated in neurodegenerative diseases and cognitive disorders .

properties

IUPAC Name

6-amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N5O/c20-13-6-4-11(5-7-13)10-26-16-15(9-24)27-18(29)28(17(16)25)14-3-1-2-12(8-14)19(21,22)23/h1-8,10H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFYYFHIZFMFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC=C(C=C3)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

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